2,5-dimethyl-4-nitroaniline hydrochloride
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Overview
Description
2,5-Dimethyl-4-nitroaniline hydrochloride is an organic compound with the molecular formula C8H10N2O2·HCl. It is a derivative of aniline, where the aniline ring is substituted with two methyl groups at positions 2 and 5, and a nitro group at position 4. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-4-nitroaniline hydrochloride can be synthesized through several methods. One common method involves the nitration of 2,5-dimethylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the aniline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps. The crude product is often recrystallized from suitable solvents to obtain the pure compound. The hydrochloride salt is then formed by reacting the purified 2,5-dimethyl-4-nitroaniline with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-nitroaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Reduction: 2,5-Dimethyl-4-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-4-nitroaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2,5-dimethyl-4-nitroaniline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2,5-Dimethyl-4-nitroaniline hydrochloride can be compared with other nitroaniline derivatives:
2-Nitroaniline: Lacks the methyl groups, leading to different chemical and physical properties.
3-Nitroaniline: The nitro group is positioned differently, affecting its reactivity and applications.
4-Nitroaniline: Similar structure but without the methyl groups, resulting in different uses and properties.
Properties
CAS No. |
109508-48-7 |
---|---|
Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
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